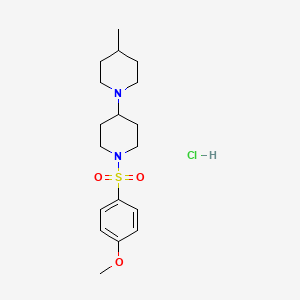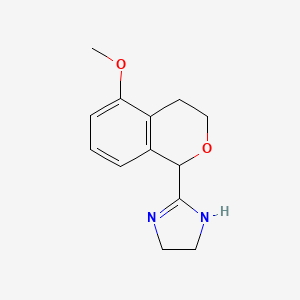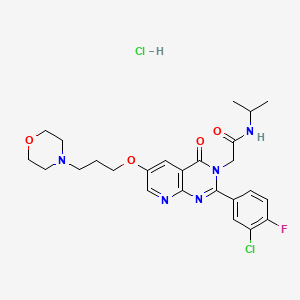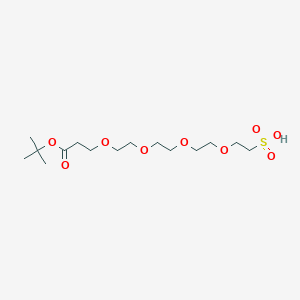
t-Butoxycarbonyl-PEG4-sulfonic acid
説明
T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .
Molecular Structure Analysis
The molecular formula of t-Butoxycarbonyl-PEG4-sulfonic acid is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .Chemical Reactions Analysis
The t-butyl group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .科学的研究の応用
Drug Delivery Systems
t-Butoxycarbonyl-PEG4-sulfonic acid: is utilized in the development of drug delivery systems due to its hydrophilic PEG linker. This increases the water solubility of the compound, which is crucial for delivering hydrophobic drugs in aqueous media .
Surface Modification
The sulfonic acid moiety of t-Butoxycarbonyl-PEG4-sulfonic acid can participate in esterification reactions. This property is exploited for the surface modification of various materials to enhance their biocompatibility and reduce nonspecific binding in biomedical applications .
Bioconjugation
The compound’s ability to undergo halogenation and replacement reactions makes it a valuable reagent for bioconjugation. It is used to attach biomolecules to PEG chains, which can improve the stability and solubility of therapeutic agents .
Protective Group Chemistry
The t-butyl protecting group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions. This feature is widely used in synthetic chemistry to protect functional groups during chemical reactions and then deprotect them at a later stage .
Nanotechnology
In nanotechnology, t-Butoxycarbonyl-PEG4-sulfonic acid is used to modify the surface of nanoparticles. This modification can improve the dispersion of nanoparticles in biological fluids, which is essential for medical imaging and targeted drug delivery .
Peptide Synthesis
This compound plays a role in peptide synthesis where the t-butyl ester group can be converted to a free acid group under acidic conditions. The resulting acid can then react with amines and alcohols under coupling conditions, facilitating the synthesis of complex peptides .
Diagnostic Agents
t-Butoxycarbonyl-PEG4-sulfonic acid: is also used in the preparation of diagnostic agents. The PEGylation of diagnostic molecules can enhance their half-life in the bloodstream, making them more effective for imaging and diagnostic purposes .
Polymer Chemistry
In polymer chemistry, the sulfonic acid groups of t-Butoxycarbonyl-PEG4-sulfonic acid are utilized to create polymers with specific properties, such as increased hydrophilicity or reactivity, which can be tailored for various industrial applications .
Safety and Hazards
The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
作用機序
Target of Action
t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The primary targets of this compound are molecules that contain amine and alcohol groups . The sulfonic acid moiety can participate in esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl ester group in the compound can be converted to a free acid group under acidic conditions . This allows the sulfonic acid group to readily react with amine and alcohol under coupling conditions . The resulting reactions can lead to the formation of new compounds.
Biochemical Pathways
It is known that the sulfonic acid groups can participate in esterification, halogenation, and replacement reactions . These reactions can influence various biochemical pathways depending on the specific amine or alcohol that the compound interacts with.
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of t-Butoxycarbonyl-PEG4-sulfonic acid depends on the specific amine or alcohol it reacts with. The compound’s ability to participate in esterification, halogenation, and replacement reactions can lead to the formation of new compounds . These new compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of t-Butoxycarbonyl-PEG4-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s t-butyl ester group can be converted to a free acid group under acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound’s water solubility can be increased in aqueous media due to its hydrophilic PEG linker . This can influence the compound’s efficacy and stability in different environments.
特性
IUPAC Name |
2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGODLLTTUNMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142121 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butoxycarbonyl-PEG4-sulfonic acid | |
CAS RN |
1817735-26-4 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




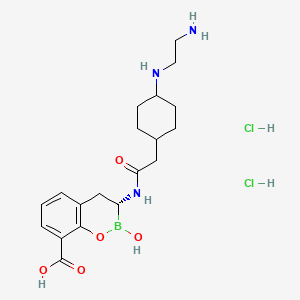
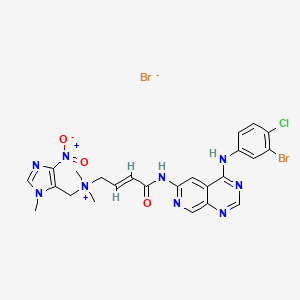



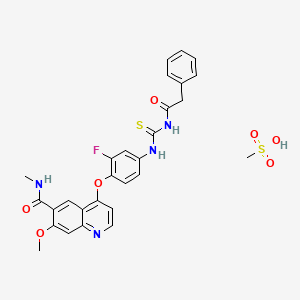
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
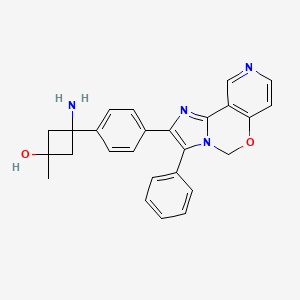
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
